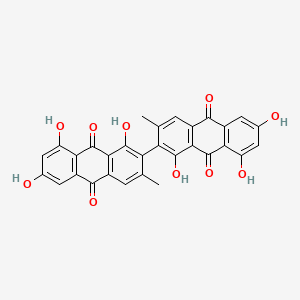

Cassiamin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cassiamin B is a natural product found in Senna siamea, Smilax china, and Cassia with data available.

Análisis De Reacciones Químicas

Structural Characteristics and Reactivity

Cassiamin B (C₃₀H₁₈O₁₀, MW: 538.5 g/mol) features two anthraquinone units linked via a C–C bond at the C-2 position of each anthracene moiety . The molecule contains hydroxyl groups at positions 1, 6, and 8 on both anthraquinone subunits, which serve as primary sites for chemical modifications . Its redox-active quinone system enables participation in electron-transfer reactions, while hydroxyl groups facilitate substitution and conjugation reactions .

Table 1: Key Structural Features of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₃₀H₁₈O₁₀ |

| Molecular Weight | 538.5 g/mol |

| Functional Groups | Anthraquinone cores, hydroxyl (-OH), ketone (C=O) |

| Key Reactivity Sites | C-1, C-6, C-8 hydroxyls; quinone carbons (C-9, C-10) |

Redox Reactions

The anthraquinone framework undergoes reversible reduction to hydroquinone forms, a property critical to its biological activity .

-

Reduction :

Cassiamin B+2e−+2H+→Dihydrocassiamin B

this compound accepts electrons via enzymatic or chemical reduction, forming a dihydroanthraquinone intermediate. This process is pH-dependent and often involves NADPH-dependent reductases in biological systems . -

Electron Transfer :

The quinone moiety participates in electron transport chains, generating reactive oxygen species (ROS) under oxidative stress . This redox cycling contributes to its anticancer effects .

Substitution and Conjugation Reactions

The hydroxyl groups at C-1, C-6, and C-8 undergo methylation and glycosylation, altering solubility and bioactivity .

-

Methylation :

Cassiamin B+SAMOMTMethoxycassiamin B+SAH

In vitro studies of related anthraquinones (e.g., emodin) show that O-methyltransferases catalyze methylation at hydroxyl sites . For this compound, methylation likely occurs similarly, producing methoxy derivatives . -

Glycosylation :

Glycosyltransferases attach sugar moieties to hydroxyl groups, enhancing water solubility. This modification is common in plant-derived anthraquinones but remains underexplored for this compound .

Catalytic and Enzymatic Interactions

This compound interacts with enzymes in biosynthesis and metabolic pathways:

-

Biosynthesis :

Biomimetic synthesis of related compounds (e.g., Cassiarin B) involves Ag(I)-promoted cyclization and Negishi couplings . While this compound’s synthesis is unreported, analogous tricyclic core formations suggest involvement of metal-catalyzed steps . -

Enzyme Inhibition :

this compound inhibits pancreatic lipase (IC₅₀: 41.8 µM for Cassiamin A; structural analogs imply similar activity) . This activity stems from competitive binding at the enzyme’s active site, likely via hydrogen bonding with hydroxyl groups .

Table 2: Reactivity Profile of this compound vs. Analogues

Propiedades

Fórmula molecular |

C30H18O10 |

|---|---|

Peso molecular |

538.5 g/mol |

Nombre IUPAC |

1,6,8-trihydroxy-3-methyl-2-(1,6,8-trihydroxy-3-methyl-9,10-dioxoanthracen-2-yl)anthracene-9,10-dione |

InChI |

InChI=1S/C30H18O10/c1-9-3-13-23(29(39)21-15(25(13)35)5-11(31)7-17(21)33)27(37)19(9)20-10(2)4-14-24(28(20)38)30(40)22-16(26(14)36)6-12(32)8-18(22)34/h3-8,31-34,37-38H,1-2H3 |

Clave InChI |

QEKGDEDMAJJRRM-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)C(=O)C6=C(C2=O)C=C(C=C6O)O |

SMILES canónico |

CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)C(=O)C6=C(C2=O)C=C(C=C6O)O |

Sinónimos |

cassiamin B |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.